molecular formula C5H5F3N2O B13561623 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole

3-(2,2,2-Trifluoroethoxy)-1H-pyrazole

Cat. No.: B13561623
M. Wt: 166.10 g/mol
InChI Key: RPMCRQRUGWRTRE-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)-1H-pyrazole: is an organic compound characterized by the presence of a pyrazole ring substituted with a trifluoroethoxy group. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoroethoxy group. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole typically involves the reaction of 3-hydroxypyrazole with 2,2,2-trifluoroethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group on the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed:

    Oxidation: Formation of pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the trifluoroethoxy group.

Scientific Research Applications

Chemistry: 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its stability and reactivity make it suitable for various biological applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its trifluoroethoxy group can enhance the pharmacokinetic properties of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance binding affinity and specificity, leading to improved efficacy in various applications. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
  • 2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole derivatives

Comparison: Compared to similar compounds, 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. The trifluoroethoxy group enhances its stability and reactivity, making it more versatile in various applications. Additionally, its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C5H5F3N2O

Molecular Weight

166.10 g/mol

IUPAC Name

5-(2,2,2-trifluoroethoxy)-1H-pyrazole

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)3-11-4-1-2-9-10-4/h1-2H,3H2,(H,9,10)

InChI Key

RPMCRQRUGWRTRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)OCC(F)(F)F

Origin of Product

United States

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